(3S,4R)-Tofacitinib-d3 is a deuterated form of tofacitinib, a selective inhibitor of Janus kinase (JAK) enzymes, primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis. The deuteration enhances its stability and detection in biochemical assays. This compound is classified as a small molecule and is part of a larger class of JAK inhibitors that modulate immune responses by interfering with cytokine signaling pathways.
Tofacitinib was originally developed by Pfizer and has been approved for clinical use since 2012. Its deuterated version, (3S,4R)-tofacitinib-d3, is utilized in pharmacokinetic studies and metabolic research to provide more accurate data regarding the drug's behavior in biological systems. The compound falls under the category of anti-inflammatory agents and is specifically classified as a JAK inhibitor.
The synthesis of (3S,4R)-tofacitinib-d3 involves several key steps that are optimized for yield and purity. One common method includes the use of deuterated reagents during the synthetic pathway to incorporate deuterium into the molecular structure.
For example, one study indicates that using borane complexes can improve yields while minimizing side reactions, which is crucial for maintaining high purity levels necessary for pharmacological applications .
The molecular formula of (3S,4R)-tofacitinib-d3 is C16H16D3N5O, where three hydrogen atoms are replaced by deuterium. The structure features a pyrrolo[2,3-d]pyrimidine core, which is essential for its biological activity. The stereochemistry at positions 3 and 4 contributes significantly to its binding affinity to JAK enzymes.
The chemical reactivity of (3S,4R)-tofacitinib-d3 mirrors that of its non-deuterated counterpart but offers advantages in analytical chemistry due to its distinct mass signature.
Tofacitinib and its deuterated variant function by inhibiting the activity of JAK enzymes involved in the signaling pathways of various cytokines. This inhibition leads to:
Studies have demonstrated that this mechanism not only reduces inflammation but also alters the differentiation pathways of immune cells .
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration levels during synthesis and formulation .
(3S,4R)-Tofacitinib-d3 serves multiple purposes in scientific research:
(3S,4R)-Tofacitinib-d3 represents a strategically deuterated isotopologue of the Janus kinase (JAK) inhibitor tofacitinib, where three hydrogen atoms (³H) at the methyl group attached to the piperidine nitrogen are replaced by deuterium atoms (²H or D). This intentional isotopic modification yields a molecular formula of C₁₆H₁₇D₃N₆O and a molecular weight of 315.39 g/mol [2]. In pharmaceutical research, such deuterated analogs serve as indispensable tools for tracking drug metabolism, distribution, and pharmacokinetics without altering the primary biological activity of the parent compound. The incorporation of deuterium creates a distinctive mass difference detectable via mass spectrometry while maintaining nearly identical physicochemical and steric properties to the non-deuterated molecule. This balance allows researchers to differentiate between the isotopologue and endogenous compounds or the parent drug in complex biological matrices [5] [7]. Deuterated standards have become particularly crucial in modern drug development pipelines for studying drug-drug interactions, metabolic stability, and bioavailability, especially for therapeutics like tofacitinib that undergo extensive hepatic metabolism via CYP3A4 and CYP2C19 pathways [8].
(3S,4R)-Tofacitinib-d3 maintains the precise stereochemical configuration of the therapeutically active tofacitinib enantiomer while incorporating deuterium at specific positions. Tofacitinib contains two chiral centers, theoretically permitting four stereoisomers. The (3R,4R) configuration (known as tofacitinib) exhibits potent JAK inhibition, while the (3S,4S) configuration demonstrates significantly reduced activity [6]. The deuterated version specifically preserves the (3S,4R) configuration, which corresponds to the enantiomer of the active pharmaceutical ingredient – an important distinction for analytical applications where chromatographic separation of enantiomers is required [3]. The deuterium atoms are incorporated at the N-methyl group (CD₃ instead of CH₃), creating a mass shift of +3 Da relative to the non-deuterated compound. This modification site was strategically selected because it is metabolically stable and does not participate in the primary JAK inhibitory mechanism. The structural integrity of the core scaffold remains intact, including the pyrrolopyrimidine moiety that binds to the JAK ATP-binding site and the piperidine ring system essential for kinase selectivity [2] [9]. The SMILES notation (O=C(N1CCC@HC)CC#N) precisely defines both the stereochemistry and deuterium positions [2].
(3S,4R)-Tofacitinib-d3 has emerged as an essential internal standard in quantitative bioanalysis due to its near-identical chemical behavior to tofacitinib coupled with sufficient mass differentiation. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, it co-elutes with non-deuterated tofacitinib and its metabolites while providing a distinct mass transition (m/z 313 → 149 for tofacitinib versus m/z 316 → 149 for the deuterated form) [2] [5]. This enables precise quantification through stable isotope dilution mass spectrometry, minimizing matrix effects and recovery variations. The compound's application as an analytical standard extends to multiple domains:
The compound is commercially available in high chemical purity (>99%) and isotopic enrichment (>98% D) formats specifically designed for analytical applications, typically supplied as neat solids or pre-prepared solutions [2] [7].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: